1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Catalog No.
S12420679
CAS No.
2971-23-5
M.F
C14H9Cl3N2O4
M. Wt
375.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]...

CAS Number

2971-23-5

Product Name

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

IUPAC Name

1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Molecular Formula

C14H9Cl3N2O4

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H

InChI Key

LJRFNQXPBYFIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-]

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene, commonly referred to as 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane, is a highly specialized halogenated diarylalkane intermediate. In industrial and advanced laboratory procurement, it is primarily sourced as a regiochemically pure precursor for the synthesis of para,para'-substituted benzophenones and diphenylethanes, such as 4,4'-dinitrobenzophenone and 2,2-bis(4-aminophenyl)-1,1,1-trichloroethane. Its primary procurement value lies in its pre-installed para-nitro groups, which bypass the meta-directing limitations of standard benzophenone nitration, making it an essential building block for high-performance polyimide monomers and specialty intermediates [1].

Research Fit

Product Nature AldrichCPR research reagent supplied as-is without analytical characterization; requires in-house identity and purity verification
Synthetic Utility Nitro-directed β-elimination enables clean conversion to 4,4′-dinitrobenzophenone, a monomer for specialty polymers
Discovery Stage Best suited for mechanistic probe design, polymer precursor exploration, and early-stage scaffold diversification

Procuring generic benzophenone or unsubstituted diphenylethane with the intent of downstream nitration frequently leads to process failure or costly separation steps. Because the carbonyl group of benzophenone is strongly meta-directing, direct nitration yields predominantly 3,3'-dinitrobenzophenone, making it unviable for applications requiring the 4,4'-isomer. While 1,1,1-trichloro-2,2-diphenylethane can be nitrated to form the para,para' product, sourcing the pre-nitrated 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene directly eliminates a highly exothermic and hazardous nitration step from the buyer's workflow. Furthermore, attempting to substitute with the chlorinated analog (DDT) for amination pathways requires complex transition-metal-catalyzed cross-coupling, whereas this nitro-compound undergoes straightforward chemical reduction to the diamine [1].

Substitution Risk

Analog Mismatch

4-Chlorophenyl analogs undergo divergent dehydrochlorination pathways and produce complex mixtures, whereas the dinitro derivative follows a clean E2H mechanism to a single ketone product.

Mechanism Shift

Unsubstituted diphenyl analogs lack the nitro-directed chemoselectivity and may not reproduce the reproducible kinetic profile or product homogeneity required for mechanistic studies and monomer synthesis.

Regioselectivity in 4,4'-Dinitrobenzophenone Synthesis

When synthesizing 4,4'-dinitrobenzophenone, the starting material dictates the isomeric purity of the final product. Direct nitration of benzophenone is fundamentally limited by the meta-directing carbonyl group, yielding primarily the 3,3'-isomer. In contrast, utilizing 1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene as the precursor allows for a nitrite-mediated oxidation and dehydrochlorination in dipolar aprotic solvents that preserves the para,para' configuration. Studies on the conversion of its derivatives via nitrite ion interaction demonstrate that this pathway yields 4,4'-dinitrobenzophenone with up to 95–97% selectivity, avoiding the complex isomeric mixtures associated with direct benzophenone nitration [1].

Evidence DimensionIsomeric yield of para,para'-dinitrobenzophenone
Target Compound DataYields 95–97% 4,4'-isomer via nitrite oxidation pathway
Comparator Or BaselineBenzophenone (Direct nitration yields predominantly 3,3'-isomer)
Quantified DifferenceBypasses meta-directing limitations, improving 4,4'-isomer yield from trace amounts to >95%
ConditionsNitrite-mediated oxidation in DMF vs. standard mixed-acid nitration

Procuring this intermediate is essential for synthesizing high-purity 4,4'-diaminobenzophenone monomers without relying on costly isomer separation.

Faster β-elimination rate
Class-level
Ea difference ~2.8 kcal/mol vs. 4-chlorophenyl analog (class-level, σpara Hammett)
Supports faster kinetics under mild conditions
Exact rate constants behind paywall; experimental verification advised

Precursor Suitability for Diamine Monomer Production

For the production of 2,2-bis(4-aminophenyl)-1,1,1-trichloroethane—a valuable diamine monomer for specialty polyimides—the choice of halogenated precursor is critical. Substituting with the widely known 4,4'-DDT (which contains para-chloro groups) requires harsh amination conditions or expensive transition-metal catalysis to replace the aryl chlorides. Conversely, 1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene features highly reducible nitro groups that undergo standard catalytic hydrogenation or chemical reduction to yield the target diamine at approximately 67% isolated yield under mild conditions. This eliminates the need for complex amination protocols, significantly lowering the barrier to scale-up [1].

Evidence DimensionAmination pathway complexity and yield
Target Compound Data~67% yield via direct reduction of nitro groups
Comparator Or Baseline4,4'-DDT (Requires challenging aryl chloride amination)
Quantified DifferenceEliminates transition-metal catalyst requirements for diamine synthesis
ConditionsStandard chemical reduction vs. cross-coupling amination

Allows polymer chemists to generate custom diamine monomers using standard reduction equipment rather than specialized catalytic reactors.

Exclusive chemoselectivity
Head-to-head
>90% conversion to 4,4′-dinitrobenzophenone; DDT analog yields complex product mixtures
Clean product formation simplifies synthesis
Nitro-directed E2H pathway confirmed by GC-MS and DFT

Controlled Dehydrochlorination Kinetics

The transformation of trichloroethane derivatives into functionalized ethenes or ketones relies heavily on predictable elimination kinetics. Research into the β-elimination of 1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene using sodium nitrite in dipolar aprotic solvents reveals a highly controlled E2H mechanism. The strong electron-withdrawing nature of the para-nitro groups activates the aliphatic proton, facilitating dehydrochlorination at lower temperatures compared to unsubstituted or alkyl-substituted diaryltrichloroethanes. This activation ensures complete conversion to the intermediate 1,1-dichloroethene derivative before subsequent oxidation, minimizing mixed chloro-alkane/alkene impurities in the final product stream [1].

Evidence DimensionActivation of beta-elimination
Target Compound DataHighly activated by dual para-nitro groups (predictable E2H mechanism)
Comparator Or BaselineUnsubstituted 1,1,1-trichloro-2,2-diphenylethane (Higher activation energy required)
Quantified DifferenceEnhanced kinetic rate of dehydrochlorination in mild aprotic conditions
ConditionsReaction with sodium nitrite in DMF/DMSO

Ensures higher batch-to-batch reproducibility and fewer side reactions when scaling up benzophenone or dichloroethene syntheses.

Rare uncharacterized reagent
Data to verify
AldrichCPR, $197/25 mg, no COA; DDT CRM ~$50/100 mg with full certification
Procurement requires in-house characterization budget
Pricing and availability as of 2026-04-30
Lower LUMO energy
Class-level
ELUMO ≈ −2.85 eV (DFT) vs. −1.52 eV for unsubstituted analog
Enhanced electron affinity for redox applications
Computed data; verify by cyclic voltammetry
Step-efficient monomer route
Reported
2 synthetic steps to diamine monomer vs. ≥4 steps from DDT analog
May reduce labor and purification effort
Reported cost saving >40% at lab scale

Synthesis of 4,4'-Dinitrobenzophenone and 4,4'-Diaminobenzophenone

Serves as the primary regiochemically pure precursor for generating para,para'-substituted benzophenones via nitrite-mediated oxidation, avoiding the meta-directing limitations of direct benzophenone nitration [1].

Production of Specialty Polyimide Monomers

Utilized as a direct reducible precursor to 2,2-bis(4-aminophenyl)-1,1,1-trichloroethane, a diamine used in the formulation of high-performance, flame-retardant polyimides and polyamides [2].

Mechanistic Studies of β-Elimination Reactions

Employed as a highly activated model substrate in physical organic chemistry to study E2H dehydrochlorination kinetics and nitrite-ion interactions in dipolar aprotic solvents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
4,4′-Dinitrobenzophenone synthesis
Chemoselective β-elimination profile
Product purity and yield under reported NaNO₂/DMF conditions
Mechanistic probe for elimination kinetics
Defined E2H mechanism with measurable KIEs
Kinetic reproducibility and solvent effect trends
Electron-accepting building block
Computed low LUMO energy
Reduction potential via cyclic voltammetry
Early-stage discovery library diversity
Rare nitro-diaryl trichloroethane scaffold
In-house identity and purity assessment

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

373.962790 g/mol

Monoisotopic Mass

373.962790 g/mol

Heavy Atom Count

23

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